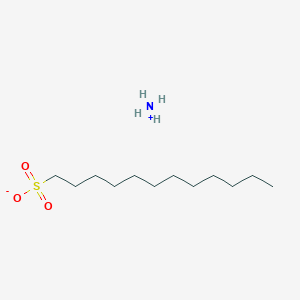
6-(Pyrrolidin-1-yl)nicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Pyrrolidin-1-yl)nicotinimidamide is a compound that features a pyrrolidine ring attached to a nicotinimidamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)nicotinimidamide typically involves the reaction of nicotinic acid derivatives with pyrrolidine under specific conditions. One common method is the cyclization of nicotinic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Pyrrolidin-1-yl)nicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of the nicotinimidamide structure.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Applications De Recherche Scientifique
6-(Pyrrolidin-1-yl)nicotinimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antitumor properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Pyrrolidin-1-yl)nicotinimidamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with biological macromolecules, leading to the modulation of enzyme activity or receptor binding. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- 6-(Pyrrolidin-1-yl)nicotinaldehyde
- 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde
- 6-(Pyrrolidin-1-yl)-2(1H)-pyridinone
Comparison: 6-(Pyrrolidin-1-yl)nicotinimidamide is unique due to its specific structure, which combines the nicotinimidamide moiety with a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, highlighting its uniqueness in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
6-pyrrolidin-1-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C10H14N4/c11-10(12)8-3-4-9(13-7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H3,11,12) |
Clé InChI |
ODFQDBVKPBIKBH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NC=C(C=C2)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)

![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)





![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)


